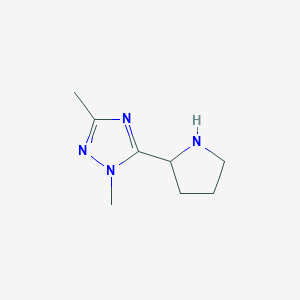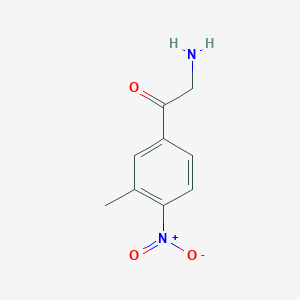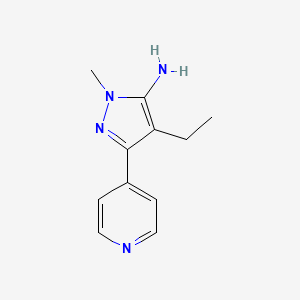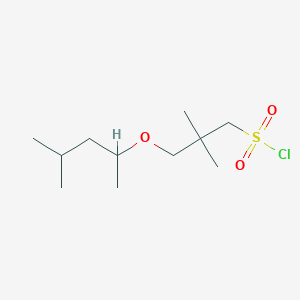
3-(sec-Butyl)-6-chloroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a butan-2-yl group at the third position, a chlorine atom at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butan-2-yl group and the chlorine atom. The carboxylic acid group is usually introduced through oxidation reactions.
Formation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Butan-2-yl Group: The butan-2-yl group can be introduced via Friedel-Crafts alkylation using butan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chlorine atom can be introduced through electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS).
Carboxylation: The carboxylic acid group can be introduced by oxidizing a methyl group at the fourth position using potassium permanganate or other strong oxidizing agents.
Industrial Production Methods
Industrial production of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form quinoline-4,6-dicarboxylic acid.
Reduction: The compound can be reduced to form 3-(butan-2-yl)-6-chloroquinoline-4-methanol.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation: Quinoline-4,6-dicarboxylic acid.
Reduction: 3-(butan-2-yl)-6-chloroquinoline-4-methanol.
Substitution: 3-(butan-2-yl)-6-aminoquinoline-4-carboxylic acid, 3-(butan-2-yl)-6-thioquinoline-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the development of dyes, pigments, and other materials where quinoline derivatives are valuable.
Wirkmechanismus
The mechanism of action of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting enzymes involved in disease pathways.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.
Modulating Receptors: Binding to and modulating the activity of specific receptors involved in disease mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the butan-2-yl and chlorine substituents.
6-Chloroquinoline-4-carboxylic acid: Lacks the butan-2-yl group.
3-(butan-2-yl)quinoline-4-carboxylic acid: Lacks the chlorine atom.
Uniqueness
3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of the butan-2-yl group, chlorine atom, and carboxylic acid group in specific positions on the quinoline ring can influence its reactivity, solubility, and interaction with biological targets.
Eigenschaften
Molekularformel |
C14H14ClNO2 |
|---|---|
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
3-butan-2-yl-6-chloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO2/c1-3-8(2)11-7-16-12-5-4-9(15)6-10(12)13(11)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
PZZUKOKEOHIWKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CN=C2C=CC(=CC2=C1C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


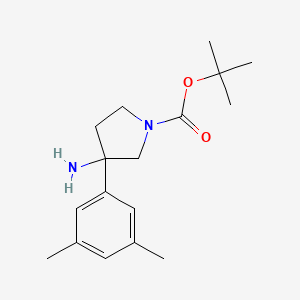
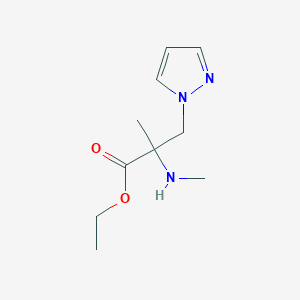
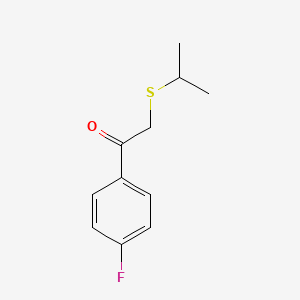
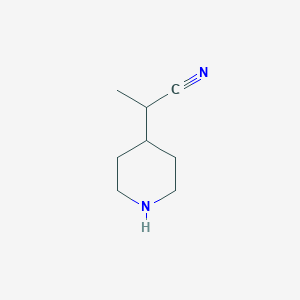
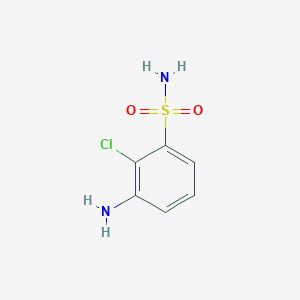
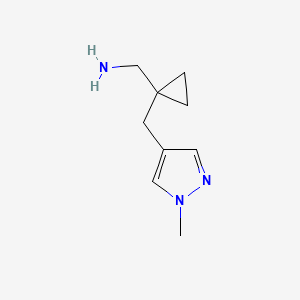

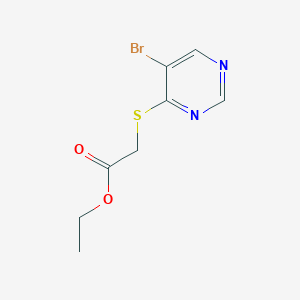
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
